molecular formula C10H12N2O B1364007 2-Phenylcyclopropanecarbohydrazide CAS No. 14814-55-2

2-Phenylcyclopropanecarbohydrazide

Cat. No.: B1364007
CAS No.: 14814-55-2
M. Wt: 176.21 g/mol
InChI Key: LVPLGMIOSVEITG-UHFFFAOYSA-N
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Description

2-Phenylcyclopropanecarbohydrazide is a chemical compound with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol It is characterized by a cyclopropane ring substituted with a phenyl group and a carbohydrazide functional group

Scientific Research Applications

2-Phenylcyclopropanecarbohydrazide has diverse applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylcyclopropanecarbohydrazide can be synthesized through the reaction of benzenedimethylene with hydrazine . The process involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclopropanecarbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The phenyl group or the hydrazide moiety can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Phenylcyclopropanecarbohydrazide involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid hydrazide: Similar in structure but lacks the phenyl group.

    Phenylhydrazine: Contains a phenyl group and a hydrazine moiety but lacks the cyclopropane ring.

    Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the hydrazide group.

Uniqueness

2-Phenylcyclopropanecarbohydrazide is unique due to the combination of its cyclopropane ring, phenyl group, and carbohydrazide functional group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-phenylcyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-12-10(13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPLGMIOSVEITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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